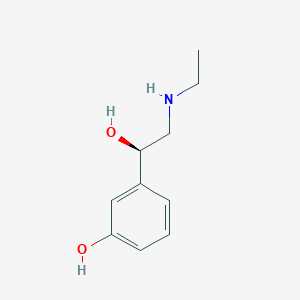

Etilefrine, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etilefrine hydrochloride involves several steps:

Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained at this temperature for 3-6 hours.

Hydrochloric Acid Addition: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.

Catalytic Hydrogenation: The product is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.

Crystallization: The final product, etilefrine hydrochloride, is crystallized, separated, and washed

Chemical Reactions Analysis

Types of Reactions

Etilefrine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, etilefrine can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert etilefrine to its corresponding alcohol derivatives.

Substitution: Etilefrine can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinones.

Reduction Products: Alcohol derivatives.

Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Etilefrine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of adrenergic receptor agonists.

Biology: Investigated for its effects on cardiovascular physiology and its potential role in treating hypotension.

Medicine: Used clinically to manage orthostatic hypotension and has been studied for its potential in treating vasovagal syncope.

Industry: Employed in the development of new sympathomimetic drugs and as a reference compound in pharmacological studies

Mechanism of Action

Etilefrine exerts its effects by acting as an agonist at alpha and beta adrenergic receptors. It primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it has some activity at beta-1 adrenergic receptors, which increases cardiac output and stroke volume. The combined effect of these actions results in the elevation of blood pressure and improved venous return .

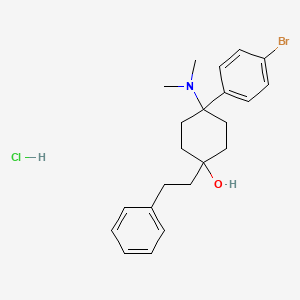

Comparison with Similar Compounds

Etilefrine is similar to other adrenergic agonists such as epinephrine, phenylephrine, and norfenefrine. it has unique properties that distinguish it from these compounds:

Epinephrine: While both are adrenergic agonists, epinephrine has a broader spectrum of action, affecting alpha and beta receptors more uniformly.

Phenylephrine: Primarily an alpha-1 agonist, phenylephrine is more selective for vasoconstriction without significant cardiac effects.

Norfenefrine: Similar to etilefrine but with different pharmacokinetic properties and receptor affinities .

Similar Compounds

- Epinephrine

- Phenylephrine

- Norfenefrine

- Orciprenaline

- Terbutaline

Etilefrine’s unique combination of alpha and beta receptor activity makes it particularly effective in treating orthostatic hypotension, setting it apart from other adrenergic agonists.

Properties

CAS No. |

2259-99-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1 |

InChI Key |

SQVIAVUSQAWMKL-JTQLQIEISA-N |

Isomeric SMILES |

CCNC[C@@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.